Tert-butyl 3-[3-(3-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[3-(3-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidine-1-carboxylate: is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a pyridazinone moiety, and an azetidine ring, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[3-(3-fluorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. The process may include the formation of the azetidine ring, introduction of the fluorophenyl group, and subsequent coupling with the pyridazinone moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-[3-(3-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions like temperature, pressure, and solvent choice play a significant role in determining the outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, tert-butyl 3-[3-(3-fluorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carboxylate may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: In medicine, this compound could be investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways or targets.
Industry: In the industrial sector, this compound may be used in the development of new materials, catalysts, or pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 3-[3-(3-fluorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group and pyridazinone moiety may play a role in binding to active sites, while the azetidine ring could influence the compound’s overall conformation and reactivity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
- Tert-butyl 3-(6-fluoropyridin-3-yl)azetidine-1-carboxylate
- Tert-butyl 3-(methylsulfonyl)oxy-1-azetanecarboxylate
- Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate
Uniqueness: Tert-butyl 3-[3-(3-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidine-1-carboxylate stands out due to its combination of a fluorophenyl group and a pyridazinone moiety, which may confer unique chemical and biological properties. This distinct structure allows for diverse applications and potential advantages over similar compounds in specific research contexts.
Properties
IUPAC Name |
tert-butyl 3-[3-(3-fluorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-18(2,3)25-17(24)21-10-14(11-21)22-16(23)8-7-15(20-22)12-5-4-6-13(19)9-12/h4-9,14H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOGCGICUQKAEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C(=O)C=CC(=N2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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